molecular formula C10H12BrNO2 B1308922 N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide CAS No. 57011-90-2

N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide

Cat. No.: B1308922
CAS No.: 57011-90-2
M. Wt: 258.11 g/mol
InChI Key: YDRBDDQOSNYXBE-UHFFFAOYSA-N
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Description

N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . This compound is characterized by the presence of a bromoethoxy group attached to a phenyl ring, which is further connected to an acetamide group. It is primarily used in research and has applications in various scientific fields.

Scientific Research Applications

N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide typically involves a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenyl ring can be oxidized under strong oxidative conditions to form quinones or other oxidized derivatives.

    Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted phenylacetamides.

    Oxidation: Formation of quinones or other oxidized phenyl derivatives.

    Reduction: Formation of phenylethylamines.

Mechanism of Action

The mechanism of action of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide involves its interaction with specific molecular targets. The bromoethoxy group can participate in hydrogen bonding and van der Waals interactions, while the acetamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromo-phenyl)-acetamide: Lacks the ethoxy group, resulting in different reactivity and biological activity.

    N-(4-Ethoxy-phenyl)-acetamide: Lacks the bromo group, affecting its chemical properties and applications.

    N-(4-Methoxy-phenyl)-acetamide: Contains a methoxy group instead of a bromoethoxy group, leading to variations in its chemical behavior and biological effects.

Uniqueness

N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide is unique due to the presence of both bromo and ethoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[4-(2-bromoethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRBDDQOSNYXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290190
Record name N-[4-(2-Bromoethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57011-90-2
Record name N-[4-(2-Bromoethoxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57011-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(2-Bromoethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-(4-hydroxyphenyl)-acetamide (paracetamol) (1) (1.50 g, 0.01 mol) and 1,2-dibromoethane (8) (10.0 ml) in ethyl methyl ketone (25.0 ml) containing potassium carbonate (5.0 g) was stirred for 8 hr at room temperature. The reaction mixture was filtered, residue washed with ethyl methyl ketone and solvent evaporated under reduced pressure to get the residue. The residue was dissolved in chloroform (200.0 ml), washed with 5% NaOH solution (3×100 ml), water (3×50 ml), dried, filtered and crystallized from methanol to get the desired product N-[4-(2-bromo-ethoxy)-phenyl]-acetamide (10) (2.01 g, 78.51%), mp 126-127° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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